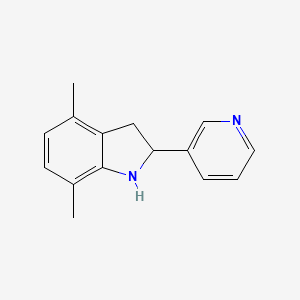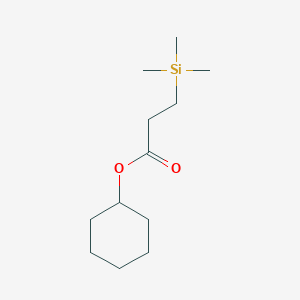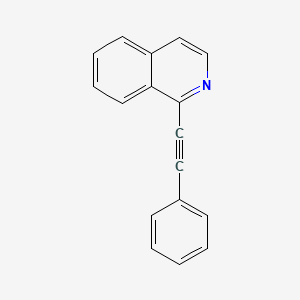![molecular formula C13H9NO3 B11880425 7-Methoxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one CAS No. 87308-11-0](/img/structure/B11880425.png)
7-Methoxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE is a heterocyclic compound that belongs to the chromenopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE consists of a chromene ring fused with a pyridine ring, with a methoxy group attached at the 7th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE typically involves multi-component reactions. One efficient method is the one-pot synthesis, which involves the reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium . This method is environmentally friendly and avoids traditional purification methods.
Industrial Production Methods: Industrial production of 7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromenopyridines.
Aplicaciones Científicas De Investigación
7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antibacterial, anti-inflammatory, and anticancer activities.
Medicine: It is being investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis.
Comparación Con Compuestos Similares
5H-CHROMENO[3,4-C]PYRIDIN-5-ONE: Lacks the methoxy group at the 7th position.
4-AMINO-1-METHYL-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE: Contains an amino group and a methyl group.
Uniqueness: 7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE is unique due to the presence of the methoxy group, which enhances its biological activity and potential therapeutic applications.
Propiedades
Número CAS |
87308-11-0 |
|---|---|
Fórmula molecular |
C13H9NO3 |
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
7-methoxychromeno[3,4-c]pyridin-5-one |
InChI |
InChI=1S/C13H9NO3/c1-16-11-4-2-3-9-8-5-6-14-7-10(8)13(15)17-12(9)11/h2-7H,1H3 |
Clave InChI |
NKGJRTRPUAAQBE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1OC(=O)C3=C2C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole](/img/structure/B11880370.png)


![8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11880386.png)





![2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine](/img/structure/B11880422.png)

